![molecular formula C10H5ClN2O2 B14610982 7-Chloro[1,3]oxazolo[4,5-c]quinolin-2(3H)-one CAS No. 59851-74-0](/img/structure/B14610982.png)
7-Chloro[1,3]oxazolo[4,5-c]quinolin-2(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Chloro[1,3]oxazolo[4,5-c]quinolin-2(3H)-one is a heterocyclic compound that features a fused oxazole and quinoline ring system. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro[1,3]oxazolo[4,5-c]quinolin-2(3H)-one can be achieved through various synthetic routes. One common method involves the cyclization of 3-amino-1H-2-oxo-4-hydroxyquinolines with appropriate reagents. The formation of the oxazole ring can occur via two routes, depending on the nature of the substituent on the acyl residue . Another method involves the use of a modified Pictet-Spengler reaction, where Cu(TFA)2 is used as a catalyst to directly functionalize the C-4 position of oxazoles .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
7-Chloro[1,3]oxazolo[4,5-c]quinolin-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the oxidation state of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the chloro group, to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
科学研究应用
7-Chloro[1,3]oxazolo[4,5-c]quinolin-2(3H)-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antitumor agent.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 7-Chloro[1,3]oxazolo[4,5-c]quinolin-2(3H)-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit DNA replication enzymes, thereby exhibiting antimicrobial or antitumor activity .
相似化合物的比较
Similar Compounds
Similar compounds include other oxazoloquinolines and quinoline derivatives, such as:
Uniqueness
7-Chloro[1,3]oxazolo[4,5-c]quinolin-2(3H)-one is unique due to its specific substitution pattern and the presence of a chloro group, which can influence its reactivity and biological activity. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
属性
CAS 编号 |
59851-74-0 |
|---|---|
分子式 |
C10H5ClN2O2 |
分子量 |
220.61 g/mol |
IUPAC 名称 |
7-chloro-3H-[1,3]oxazolo[4,5-c]quinolin-2-one |
InChI |
InChI=1S/C10H5ClN2O2/c11-5-1-2-6-7(3-5)12-4-8-9(6)15-10(14)13-8/h1-4H,(H,13,14) |
InChI 键 |
NPWKEMPLHRCAKU-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C3C(=CN=C2C=C1Cl)NC(=O)O3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


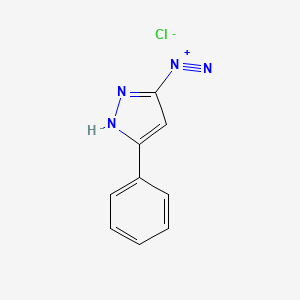
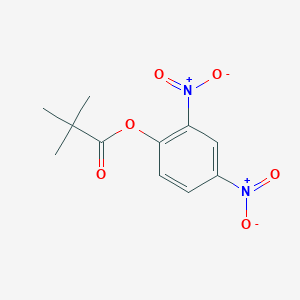
![6-{1-[(2-Sulfanylethyl)amino]ethylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14610908.png)
![1-Pentanone, 1-[7-(3-methylhexyl)-9H-fluoren-2-yl]-](/img/structure/B14610913.png)


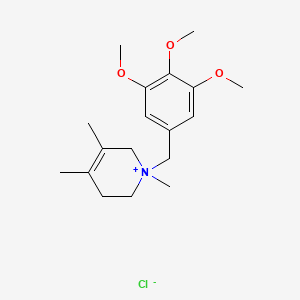
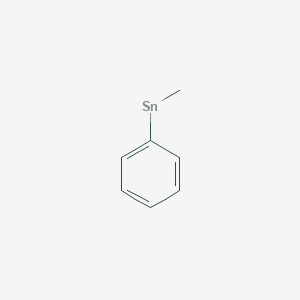
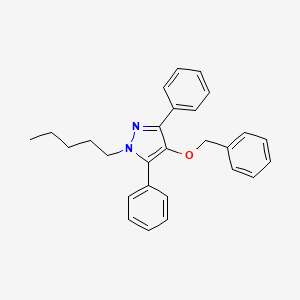
![2H-Cyclopenta[b]furan-2-one, 4,5,6,6a-tetrahydro-3-methyl-](/img/structure/B14610959.png)
![1-Phenylbicyclo[3.2.0]hept-6-ene](/img/structure/B14610977.png)



